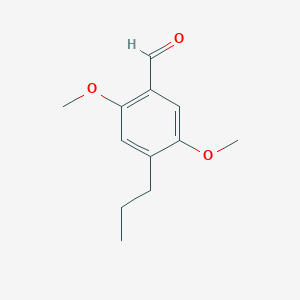

2,5-Dimethoxy-4-propylbenzaldehyde

Description

Significance of Substituted Benzaldehydes in Contemporary Organic Research

Substituted benzaldehydes are a class of organic compounds that are foundational to numerous areas of chemical synthesis and research. wisdomlib.org Characterized by a benzene (B151609) ring attached to a formyl group, their importance is magnified by the presence of additional functional groups on the aromatic ring. wisdomlib.orgnumberanalytics.com These substituents dramatically influence the molecule's electronic properties and reactivity, making them highly versatile building blocks. numberanalytics.comncert.nic.in

In modern organic chemistry, substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.combloomtechz.com Their aldehyde group readily participates in a variety of chemical transformations, such as condensation reactions, to form derivatives like chalcones and Schiff bases. wisdomlib.orgwisdomlib.org This reactivity allows for the construction of diverse molecular scaffolds, essential for developing new materials and biologically active compounds. wisdomlib.org For example, specific substituted benzaldehydes have been designed to interact with biological targets like human haemoglobin. nih.gov The ability to strategically modify the substitution pattern on the benzaldehyde (B42025) ring enables chemists to fine-tune the properties of target molecules, highlighting their indispensable role in synthetic chemistry. wisdomlib.org

Overview of 2,5-Dimethoxy-4-propylbenzaldehyde as a Research Target

This compound is a substituted aromatic aldehyde that has garnered interest as a specialized intermediate in organic synthesis. Its structure, featuring two methoxy (B1213986) groups and a propyl group on the benzene ring, makes it a precursor for more complex molecules. The specific arrangement of these substituents influences the reactivity of the aldehyde functional group and provides a scaffold for further chemical modification.

Research applications of this compound primarily lie in its use as a building block. For instance, it is a known precursor in the synthesis of certain phenethylamine (B48288) derivatives, which are a broad class of compounds studied for their biological activities. nih.gov The presence of the methoxy and propyl groups is strategic; for example, the propyl group is a small lipophilic substituent that can influence the biological activity of the final compound. nih.gov The aldehyde function allows for the extension of the molecule, typically through reactions that form a new carbon-carbon or carbon-nitrogen bond, to create the target phenethylamine structure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 53581-81-0 |

| Storage Temperature | 2-8°C (Inert atmosphere) |

Data sourced from BLD Pharm. bldpharm.com

Historical Context of Aromatic Aldehyde Synthesis and Reactivity Studies

The study of aromatic aldehydes dates back to the 19th century, with the isolation of benzaldehyde from bitter almond oil marking a significant milestone in organic chemistry. numberanalytics.com This discovery paved the way for extensive research into the synthesis and reactivity of this class of compounds. Over the years, several named reactions have been developed to introduce an aldehyde group directly onto an aromatic ring.

Key historical methods for synthesizing aromatic aldehydes include:

The Gattermann-Koch Reaction (1897): This method involves the direct carbonylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com

The Gattermann Reaction (1906): A modification of the Gattermann-Koch reaction, this uses hydrogen cyanide instead of carbon monoxide and is applicable to a wider range of substrates, including phenols and aromatic ethers. scribd.com

The Reimer-Tiemann Reaction (1876): This reaction produces aromatic hydroxy aldehydes from the reaction of a phenol (B47542) with chloroform (B151607) in an alkaline solution. scribd.comchemicalbook.com

The Vilsmeier-Haack Reaction: This reaction uses a formylating agent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto electron-rich aromatic rings. bloomtechz.com

Oxidation of Methylbenzenes: Toluene and its derivatives can be oxidized to the corresponding benzaldehydes using specific reagents that can halt the oxidation at the aldehyde stage, preventing further oxidation to carboxylic acid. ncert.nic.in One such method is the Etard reaction , which uses chromyl chloride. ncert.nic.in

These classical methods, along with newer procedures, form the bedrock of synthetic strategies for accessing a vast array of substituted benzaldehydes, including this compound. scribd.comrug.nl

Table 2: Key Named Reactions in Aromatic Aldehyde Synthesis

| Reaction Name | Year | Key Reagents | Substrate Scope |

|---|---|---|---|

| Reimer-Tiemann | 1876 | Chloroform, Base | Phenols |

| Gattermann-Koch | 1897 | Carbon Monoxide, HCl, AlCl₃ | Benzene and derivatives |

| Gattermann | 1906 | Hydrogen Cyanide, Lewis Acid | Phenols, Aromatic Ethers |

| Etard | - | Chromyl Chloride (CrO₂Cl₂) | Methylbenzenes |

| Vilsmeier-Haack | - | POCl₃, DMF | Electron-rich aromatics |

Information compiled from various historical and organic chemistry sources. ncert.nic.inbloomtechz.comgoogle.comscribd.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-propylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-9-6-12(15-3)10(8-13)7-11(9)14-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBWIWFDNBJEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Retrosynthetic Analysis of 2,5 Dimethoxy 4 Propylbenzaldehyde

Established Synthetic Routes for 2,5-Dimethoxy-4-propylbenzaldehyde

The established synthetic pathways to this compound can be broadly categorized into two main strategies: those that introduce the carbonyl group onto a pre-functionalized aromatic ring and those that build the substitution pattern around an existing benzaldehyde (B42025) core.

Strategies Involving Carbonyl Group Introduction to Substituted Arenes

These methods begin with a benzene (B151609) ring already bearing the desired methoxy (B1213986) and propyl groups, or their precursors, followed by the introduction of the aldehyde functionality.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgambeed.com This reaction typically employs a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.com For the synthesis of this compound, the starting material would be 1,4-dimethoxy-2-propylbenzene (B3133397).

However, the direct formylation of 1,4-dimethoxybenzene (B90301) using DMF/POCl₃ is known to be challenging. sciencemadness.org More effective formylation can be achieved using N-methylformanilide and POCl₃, although yields can be modest. sciencemadness.orgprepchem.com The reaction proceeds through the formation of the Vilsmeier reagent, which then attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.org

A similar approach has been used for the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde (B127970), where 2,5-dimethoxytoluene (B1361827) is treated with N-methylformanilide and phosphorus oxychloride. prepchem.comchemicalbook.com

Table 1: Vilsmeier-Haack Type Formylation Reactions

| Starting Material | Reagents | Product | Yield |

| 1,4-Diethoxybenzene | POCl₃, DMF | 2,5-Diethoxybenzaldehyde | Low |

| 2,5-Dimethoxytoluene | N-methylformanilide, POCl₃ | 2,5-Dimethoxy-4-methylbenzaldehyde | 67% chemicalbook.com |

An alternative strategy involves the oxidation of a methyl group attached to the aromatic ring to an aldehyde. This approach would start with 2,5-dimethoxy-4-propyltoluene. The selective oxidation of a benzylic methyl group in the presence of other alkyl groups can be achieved using various oxidizing agents. While specific examples for the direct oxidation of 2,5-dimethoxy-4-propyltoluene to the corresponding benzaldehyde are not prevalent in the provided search results, this method is a common transformation in organic synthesis.

A related multi-step synthesis of 2,5-dimethoxybenzaldehyde (B135726) starts from anethole, which is first oxidized to anisaldehyde. chemicalbook.comchemicalbook.com This demonstrates the principle of forming a benzaldehyde through oxidation of a side chain.

Approaches for Introducing Alkyl and Alkoxy Substituents

These synthetic routes start with a benzaldehyde core and introduce the methoxy and propyl groups in subsequent steps.

Methoxylation is a key step in building the target molecule. One common method involves the methylation of a hydroxyl group. For instance, 2,5-dimethoxybenzaldehyde can be synthesized from 4-methoxyphenol (B1676288). chemicalbook.comcqu.edu.cn The process involves a Reimer-Tiemann formylation of 4-methoxyphenol to produce 2-hydroxy-5-methoxybenzaldehyde (B1199172), which is then methylated using dimethyl sulfate (B86663) to yield 2,5-dimethoxybenzaldehyde. chemicalbook.comcqu.edu.cncqu.edu.cn A similar strategy could be envisioned starting from a propyl-substituted hydroxybenzaldehyde.

A process for preparing 2,5-dimethoxybenzaldehyde involves reacting 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (B78521) to form a metal salt, which is then alkylated with dimethyl sulfate. google.com

Table 2: Methoxylation in the Synthesis of Dimethoxybenzaldehydes

| Starting Material | Reagents | Intermediate | Final Product | Overall Yield |

| p-Methoxyphenol | 1. Reimer-Tiemann Reaction 2. Dimethyl Sulfate | 2-hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | 68% cqu.edu.cncqu.edu.cn |

| 2-hydroxy-5-methoxybenzaldehyde | Metal Hydroxide, Dimethyl Sulfate | Metal salt of 2-hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | Not specified google.com |

The introduction of the propyl group can be effectively achieved through organometallic cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.commdpi.com

In the context of synthesizing this compound, a plausible route would involve the Suzuki-Miyaura coupling of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) with propylboronic acid or a suitable derivative. The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde can be accomplished by the bromination of 2,5-dimethoxybenzaldehyde. designer-drug.com The subsequent coupling reaction, typically carried out in the presence of a palladium catalyst and a base, would install the propyl group at the 4-position. mdpi.comresearchgate.net This approach has been successfully used to synthesize various 4-alkylthio-2,5-dimethoxybenzaldehydes, where 4-bromo-2,5-dimethoxybenzaldehyde is reacted with different thiols. designer-drug.com

The Suzuki-Miyaura coupling has proven effective for a wide range of substrates, including the synthesis of fluorinated biphenyl (B1667301) derivatives and intermediates for pharmaceuticals like ketoprofen (B1673614) and bifonazole. mdpi.commdpi.comrsc.org

Multi-step Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through various multi-step sequences. These pathways are often designed to build the molecule by either assembling smaller fragments in a convergent manner or by modifying a core structure through divergent steps.

A common strategy begins with the synthesis of the 2,5-dimethoxybenzaldehyde core, which is then further functionalized. One well-documented route to this intermediate starts from p-methoxyphenol. cqu.edu.cn This precursor undergoes a Reimer-Tiemann reaction to introduce the aldehyde group, yielding 2-hydroxy-5-methoxybenzaldehyde. Subsequent methylation of the hydroxyl group, often with dimethyl sulfate, produces 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com

Once the 2,5-dimethoxybenzaldehyde core is obtained, the propyl group can be introduced at the 4-position. A reliable method for this is a Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst. This reaction forms 4-propanoyl-2,5-dimethoxybenzaldehyde. The final step involves the reduction of the ketone to an alkyl group, which can be achieved through methods like the Clemmensen or Wolff-Kishner reduction, to yield the target compound, this compound. This represents a convergent pathway where the substituted benzene ring and the propyl group are brought together late in the synthesis.

Divergent pathways can also be envisioned, starting from a common intermediate to produce a variety of analogs. For instance, a related synthesis for 4-alkylthio-2,5-dimethoxybenzaldehydes starts with the bromination of 2,5-dimethoxybenzaldehyde to produce 4-bromo-2,5-dimethoxybenzaldehyde. mdma.ch This intermediate can then undergo nucleophilic substitution with various thiols to create a library of 4-alkylthio derivatives. mdma.ch A similar divergent approach could theoretically be adapted for this compound by using an appropriate organometallic propyl nucleophile in a cross-coupling reaction.

Table 1: Example of a Multi-step Convergent Synthetic Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | p-Methoxyphenol | Chloroform (B151607), Sodium Hydroxide | 2-Hydroxy-5-methoxybenzaldehyde | Reimer-Tiemann Reaction |

| 2 | 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl Sulfate, Base | 2,5-Dimethoxybenzaldehyde | Williamson Ether Synthesis |

| 3 | 2,5-Dimethoxybenzaldehyde | Propanoyl Chloride, AlCl₃ | 4-Propanoyl-2,5-dimethoxybenzaldehyde | Friedel-Crafts Acylation |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is crucial for developing more sustainable and environmentally benign synthetic routes. This involves the use of safer solvents, catalytic methods to improve atom economy, and innovative energy inputs.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by minimizing volatile organic compound (VOC) emissions and simplifying product purification. While specific solvent-free methods for this compound are not extensively documented, the principles are applicable. For instance, reactions could potentially be carried out by heating a mixture of the neat reactants or by using recyclable and non-toxic deep eutectic solvents (DES) as both the catalyst and reaction medium. nih.gov These approaches reduce waste and environmental impact, aligning with green chemistry goals. nih.gov

Catalytic Approaches for Enhanced Atom Economy

Catalytic methods are fundamental to green synthesis as they reduce the need for stoichiometric reagents, thereby increasing atom economy and minimizing waste. In the synthesis of the key intermediate, 2,5-dimethoxybenzaldehyde, traditional formylation methods often use stoichiometric amounts of toxic reagents. google.com

Greener alternatives have been developed. Research has shown that the Reimer-Tiemann formylation of p-methoxyphenol can be improved by using a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG 10000), which enhances the reaction efficiency. cqu.edu.cn Another innovative approach involves the direct formylation of 1,4-dimethoxybenzene using a cobalt catalyst in conjunction with formaldehyde. patsnap.com This method avoids harsh reagents like phosphorus oxychloride or titanium tetrachloride, which release hydrochloric acid gas, making the process more environmentally friendly. patsnap.com Such catalytic strategies are key to developing more efficient and sustainable syntheses. wiley.comacs.orgnih.gov

Mechanochemical Synthetic Strategies

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging green technique that can significantly reduce or eliminate the need for solvents. nih.gov This solvent-free approach can lead to higher yields, shorter reaction times, and different product selectivities compared to conventional solution-phase synthesis. nih.gov Although specific applications of mechanochemistry for the synthesis of this compound have not been reported, it presents a promising avenue for future research. Steps such as etherification or acylation could potentially be adapted to mechanochemical conditions, offering a greener path to this compound and its intermediates.

Retrosynthetic Disconnections and Precursor Identification for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in designing a logical synthetic plan. youtube.com

For this compound, two primary retrosynthetic disconnections can be identified:

C-C Bond Disconnection of the Propyl Group: The bond between the aromatic ring and the propyl group can be disconnected. This points to a Friedel-Crafts-type reaction as the forward step. The immediate precursor would be 2,5-dimethoxybenzaldehyde. To avoid potential carbocation rearrangements associated with direct Friedel-Crafts alkylation, a more robust approach in the forward synthesis is an acylation with propanoyl chloride, followed by reduction of the resulting ketone. youtube.com

C-C Bond Disconnection of the Formyl Group: The aldehyde group can be disconnected from the ring. This leads to the precursor 1,4-dimethoxy-2-propylbenzene. The forward reaction would involve introducing the aldehyde group, for which several formylation methods exist, including the Vilsmeier-Haack, Gattermann, or Duff reactions, as well as the greener catalytic methods previously discussed. patsnap.com

Further deconstruction of these initial precursors leads back to simpler starting materials. 2,5-Dimethoxybenzaldehyde can be traced back to p-methoxyphenol, cqu.edu.cn while 1,4-dimethoxy-2-propylbenzene can be derived from 1,4-dimethoxybenzene via Friedel-Crafts acylation and reduction. Ultimately, many routes converge on 1,4-dimethoxybenzene as a key starting material.

Table 2: Retrosynthetic Analysis and Precursor Identification

| Target Molecule | Disconnection | Precursors | Forward Reaction Strategy |

|---|---|---|---|

| This compound | Propyl group at C4 | 2,5-Dimethoxybenzaldehyde, Propanoyl chloride | Friedel-Crafts Acylation followed by Reduction |

| This compound | Formyl group at C1 | 1,4-Dimethoxy-2-propylbenzene, Formylating agent (e.g., DMF/POCl₃) | Vilsmeier-Haack Formylation |

| 2,5-Dimethoxybenzaldehyde | Formyl group at C1 | p-Methoxyphenol, Chloroform | Reimer-Tiemann Reaction |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxy 4 Propylbenzaldehyde

Fundamental Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. This inherent reactivity allows 2,5-Dimethoxy-4-propylbenzaldehyde to participate in a wide array of chemical transformations central to organic synthesis.

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions for substituted benzaldehydes include:

Formation of Cyanohydrins: Reaction with hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, introducing a new carbon-carbon bond and a hydroxyl group.

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl carbon to form secondary alcohols after acidic workup.

Formation of Hemiacetals and Acetals: In the presence of alcohols, an equilibrium is established to form a hemiacetal. Further reaction under acidic conditions leads to the formation of a stable acetal, which can serve as a protecting group for the aldehyde.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Intermediate | Final Product Type |

|---|---|---|---|

| Cyanide | HCN / KCN | Cyanohydrin anion | Cyanohydrin |

| Organometallic | R-MgX (Grignard) | Alkoxide | Secondary Alcohol |

| Alcohol | R'-OH (Acid/Base catalyst) | Hemiacetal | Acetal (with excess alcohol) |

Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step. These reactions are crucial for building more complex molecular architectures.

Schiff Base Formation: One of the most important condensation reactions for aldehydes is the formation of Schiff bases (or imines) through reaction with primary amines. bloomtechz.com The reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (-C=N-). bloomtechz.commdpi.com Schiff bases derived from substituted benzaldehydes are significant in coordination chemistry and as intermediates for synthesizing various bioactive compounds. mdpi.comnih.gov The general synthesis involves the condensation of an aldehyde with a primary amine. researchgate.net

Aldol (B89426) Condensation: While this compound lacks α-hydrogens and cannot form an enolate itself, it can act as an electrophilic partner in a mixed or Claisen-Schmidt condensation reaction with an enolizable ketone or aldehyde. For instance, the related compound 2,5-dimethoxybenzaldehyde (B135726) undergoes a base-catalyzed aldol condensation with acetone to yield 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one. researchgate.net This type of reaction is fundamental for creating new carbon-carbon bonds. bloomtechz.com

The aldehyde group exists in an intermediate oxidation state, allowing it to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: this compound can be oxidized to 2,5-Dimethoxy-4-propylbenzoic acid using common oxidizing agents. Strong agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this transformation. Milder oxidants, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, can also be used, though they are more commonly employed for qualitative analysis.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2,5-Dimethoxy-4-propylphenyl)methanol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) is another effective method for this reduction.

Table 2: Common Oxidation and Reduction Reagents for Aldehydes

| Transformation | Reagent Class | Specific Example(s) | Product Functional Group |

|---|---|---|---|

| Oxidation | Strong Oxidants | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Oxidation | Mild Oxidants | Tollens' Reagent, Fehling's Solution | Carboxylic Acid (-COOH) |

| Reduction | Hydride Reagents | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Reduction | Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Primary Alcohol (-CH₂OH) |

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The benzene (B151609) ring of this compound is the site for substitution reactions, where an atom (usually hydrogen) on the ring is replaced by a substituent. The nature of the existing groups on the ring dictates the rate and position of these substitutions.

The substituents on the aromatic ring profoundly influence its reactivity towards electrophiles. msu.edu Groups are classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

Methoxy (B1213986) (-OCH₃) Groups: The two methoxy groups are powerful activating groups. organicchemistrytutor.com The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). This significantly increases the electron density of the ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene. msu.edulibretexts.org This activation is particularly pronounced at the ortho and para positions relative to the methoxy group. organicchemistrytutor.com

Propyl (-CH₂CH₂CH₃) Group: The propyl group is a weakly activating group. Alkyl groups donate electron density through a positive inductive effect (+I), which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. libretexts.org

Aldehyde (-CHO) Group: In contrast, the aldehyde group is a moderately deactivating group. Both by induction and resonance (-I, -M effects), it withdraws electron density from the aromatic ring, making the ring less nucleophilic and less reactive towards electrophiles.

Regioselectivity refers to the position at which a new substituent will attach to the aromatic ring. This is determined by the directing effects of the existing groups.

Directing Effects: Both the methoxy groups and the propyl group are classified as ortho, para-directors. libretexts.orgulethbridge.ca They direct incoming electrophiles to the positions ortho and para to themselves because they can effectively stabilize the positive charge of the arenium ion intermediate at these positions through resonance or induction. organicchemistrytutor.comlibretexts.org The deactivating aldehyde group is a meta-director.

In this compound, the available positions for substitution are C3 and C6.

Position C6: This position is ortho to the C5-methoxy group and meta to the C2-methoxy and C4-propyl groups. The strong ortho-directing effect of the C5-methoxy group significantly activates this position.

Position C3: This position is ortho to both the C2-methoxy and C4-propyl groups, and meta to the C5-methoxy group. This position is also highly activated due to the combined ortho-directing influence of two activating groups.

Given the powerful activating and directing nature of the methoxy groups, electrophilic substitution is expected to occur preferentially at either the C3 or C6 position. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent propyl group potentially influencing the approach to the C3 position. Stereoselectivity is not typically a primary consideration in these aromatic substitution reactions unless a chiral center is introduced or already present.

Catalyzed Transformations of this compound and Related Aromatic Aldehydes

Catalytic systems are essential for enhancing the reactivity and controlling the selectivity of reactions involving aromatic aldehydes. These systems can be broadly categorized into those using Lewis acids, transition metals, or organic molecules (organocatalysts).

Lewis acid catalysis is a fundamental strategy for activating aldehydes toward nucleophilic attack. wikipedia.org A Lewis acid, an electron-pair acceptor, coordinates to the lone pair of electrons on the carbonyl oxygen. wikipedia.orgyoutube.com This coordination enhances the polarization of the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to reaction with weak nucleophiles. wikipedia.org This activation is crucial for a variety of transformations, including aldol reactions, Friedel-Crafts acylations, and cycloadditions. wikipedia.org

The general mechanism involves the formation of a complex between the aldehyde and the Lewis acid, which then reacts with a nucleophile. youtube.com The choice of Lewis acid can influence both the rate and the stereoselectivity of the reaction, particularly when the aldehyde can chelate to the metal center, forming a rigid cyclic intermediate. wikipedia.org

Table 1: Common Lewis Acids in Aromatic Aldehyde Transformations

| Lewis Acid Catalyst | Typical Reactions | Function |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation, Ene Reaction | Activates carbonyl for electrophilic substitution or addition. wikipedia.org |

| Boron Trifluoride (BF₃) | Aldol Reaction, Acetal Formation | Activates carbonyl group, facilitates addition of nucleophiles. wikipedia.orgbritannica.com |

| Titanium Tetrachloride (TiCl₄) | Mukaiyama Aldol Reaction, Diels-Alder Reaction | Activates carbonyl, controls stereoselectivity. wikipedia.org |

| Tin(IV) Chloride (SnCl₄) | Glycosylation, Friedel-Crafts Reaction | Strong Lewis acid for activating various substrates. wikipedia.org |

A notable example is the one-pot combination of silver triflate and proline catalysis, which effectively synthesizes 1,2-dihydroisoquinoline derivatives from 2-alkynylbenzaldehydes, amines, and ketones, showcasing the power of cooperative Lewis acid and organocatalytic systems. nih.gov

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis and functionalization of aromatic compounds, including aldehydes. libretexts.orglibretexts.org Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgacs.org While many of these reactions, such as the Suzuki, Stille, and Heck reactions, typically use aryl halides as starting materials, they are instrumental in synthesizing complex aromatic aldehydes or modifying molecules that contain an aldehyde group. libretexts.orgmdpi.com

A key transformation for directly producing aromatic aldehydes is the palladium-catalyzed formylation of aryl halides using syngas (a mixture of CO and H₂). nih.gov This process is a cornerstone in the industrial manufacturing of these valuable intermediates. nih.govacs.org The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation : An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org

Table 2: Selected Palladium-Catalyzed Reactions for Aromatic Aldehyde Synthesis & Functionalization

| Reaction Name | Reactants | Product Type | Description |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide, Organoboron Compound | Biaryl or substituted aromatic | Forms C-C bonds; can be used to synthesize precursors to aldehydes. libretexts.orgmdpi.com |

| Heck Reaction | Aryl Halide, Alkene | Substituted Alkene | Forms a C-C bond between an aryl group and an alkene. mdpi.comyoutube.com |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Aryl Alkyne | Forms a C-C bond between an aryl group and an alkyne. libretexts.orgmdpi.com |

| Formylation | Aryl Bromide, CO/H₂ | Aromatic Aldehyde | Directly introduces the aldehyde functional group onto an aromatic ring. nih.govacs.org |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Aryl Amine | Forms a C-N bond, useful for synthesizing nitrogen-containing aromatic compounds. libretexts.orgacs.org |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. wikipedia.org For aldehydes, two primary activation modes are common: enamine and iminium catalysis. wikipedia.org

Iminium Catalysis : A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack. This is widely used in asymmetric Michael additions and Diels-Alder reactions. wikipedia.org

Enamine Catalysis : The catalyst reacts with a saturated aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles, enabling transformations like the α-functionalization of aldehydes. wikipedia.orgacs.org

These strategies have enabled the development of highly enantioselective reactions. acs.org For instance, L-proline can catalyze the direct asymmetric α-oxidation of aldehydes using nitrosobenzene as the oxidant. acs.org Furthermore, complex molecules can be assembled through organocatalytic cascade reactions, where a single catalyst orchestrates multiple sequential transformations. mdpi.com

Cooperative catalysis, which combines an organocatalyst with another catalytic system (like a metal catalyst or another organocatalyst), has emerged as a powerful tool. nih.gov A synergistic approach using enamine catalysis, photoredox catalysis, and cobalt catalysis has been developed to synthesize aromatic aldehydes from saturated precursors through a desaturation process. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms of these catalyzed transformations is crucial for optimizing reaction conditions and developing new catalysts. This involves identifying key reaction intermediates and performing kinetic studies to determine rate-limiting steps.

The identification and characterization of transient intermediates provide direct insight into a reaction's pathway.

In Nucleophilic Additions : The initial step in the reaction of a nucleophile with an aldehyde is the formation of a tetrahedral alkoxide intermediate . In acid-catalyzed reactions like acetal formation, this intermediate is protonated before subsequent steps. britannica.com

In Organocatalysis : As mentioned, iminium ions and enamines are the key covalent intermediates that dictate the reactivity and selectivity of many organocatalytic transformations involving aldehydes. wikipedia.org

In Transition Metal Catalysis : The catalytic cycles of palladium-catalyzed reactions are defined by a series of well-characterized intermediates. For example, in cross-coupling reactions, (L)₂Pd(Ar)(X) complexes are formed after oxidative addition, and (L)₂Pd(Ar)(R) species are generated after transmetalation, just before the final reductive elimination step. libretexts.org In dehydrogenation reactions, organozinc intermediates can be formed, which then transmetalate to palladium or nickel. nih.gov

Table 3: Key Intermediates in Catalyzed Aldehyde Reactions

| Catalysis Type | Key Intermediate(s) | Role in Reaction Pathway |

|---|---|---|

| Lewis Acid Catalysis | Aldehyde-Lewis Acid Complex | Activated electrophile, facilitates nucleophilic attack. wikipedia.orgyoutube.com |

| Organocatalysis | Iminium Ion, Enamine | Activated electrophile (iminium) or active nucleophile (enamine). wikipedia.org |

| Palladium Catalysis | Pd(II) species (e.g., L₂Pd(Ar)X) | Central species in the catalytic cycle following oxidative addition. libretexts.org |

| General Nucleophilic Addition | Tetrahedral Alkoxide | Initial product of nucleophilic attack on the carbonyl carbon. |

Kinetic studies are essential for quantifying reaction rates and understanding the factors that influence them, such as catalyst loading, temperature, and substrate electronics. youtube.com The rate law of a reaction provides information about the molecularity of the rate-determining step. youtube.com

In the palladium-catalyzed formylation of aryl bromides, kinetic analysis has shown that the turnover-limiting sequence can involve a combination of a reversible migratory insertion step and a dihydrogen activation step. nih.govacs.org These studies also revealed that the reaction kinetics are sensitive to the electronic properties of the substrate; electron-rich aryl bromides react faster and more selectively than their electron-poor counterparts. nih.govacs.org

Kinetic isotope effect (KIE) experiments are a powerful tool for probing mechanisms. A primary KIE is observed when a C-H bond is broken in the rate-determining step, which has been demonstrated in the β-hydride elimination step of Pd-catalyzed α,β-dehydrogenation of carbonyls. nih.gov

Rate constants have been determined for various reactions of aromatic aldehydes. For example, the gas-phase reactions of the nitrate radical (NO₃) with a series of benzaldehydes have been studied, providing quantitative data on their atmospheric reactivity.

Table 4: Rate Coefficients for the Reaction of NO₃ Radicals with Aromatic Aldehydes at 298 K copernicus.org

| Aromatic Aldehyde | Rate Coefficient (k) (x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Benzaldehyde (B42025) | 2.6 ± 0.3 |

| o-Tolualdehyde | 8.7 ± 0.8 |

| m-Tolualdehyde | 4.9 ± 0.5 |

| p-Tolualdehyde | 4.9 ± 0.4 |

| 2,4-Dimethylbenzaldehyde | 15.1 ± 1.3 |

| 2,5-Dimethylbenzaldehyde | 12.8 ± 1.2 |

These data show that the substitution pattern on the aromatic ring significantly influences the reaction rate, with methyl-substituted benzaldehydes reacting faster than the unsubstituted parent compound. copernicus.org

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding isotopic labeling studies or deformylation mechanisms for the chemical compound this compound.

The conducted searches focused on identifying detailed research findings on the chemical reactivity and transformation mechanisms of this specific aromatic aldehyde, as requested. However, the search results did not yield any studies that have utilized isotopic labeling to elucidate the reaction pathways of this compound. Furthermore, no literature detailing the specific deformylation mechanisms applicable to this compound could be retrieved.

General information on isotopic labeling as a technique for studying reaction mechanisms in organic chemistry and various deformylation mechanisms in other aromatic aldehydes is available. However, per the user's strict instructions to focus solely on this compound, this general information cannot be used to construct the requested article.

Therefore, the requested article focusing on the "," specifically the subsections "Isotopic Labeling Studies to Confirm Mechanisms" and "Deformylation Mechanisms in Aromatic Aldehydes," cannot be generated due to the absence of relevant scientific literature for this particular compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional NMR experiments that provide essential information about the hydrogen and carbon frameworks of 2,5-Dimethoxy-4-propylbenzaldehyde, respectively.

The ¹H NMR spectrum reveals the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the protons of the propyl group. The chemical shifts (δ) of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring, the aldehyde group, the methoxy groups, and the propyl chain can be definitively assigned.

A related compound, 2,5-Dimethoxybenzaldehyde (B135726), shows characteristic signals in its ¹H and ¹³C NMR spectra that can be used for comparative purposes. chemicalbook.comspectrabase.com For instance, the aldehyde proton in 2,5-Dimethoxybenzaldehyde typically appears at a downfield chemical shift. spectrabase.com Similarly, the carbon signals for the methoxy groups and the aromatic ring fall into predictable regions. chemicalbook.com Another related molecule, 2,5-Dimethoxy-4-methylbenzaldehyde (B127970), has also been characterized by NMR. fishersci.casigmaaldrich.comscbt.com

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H |

| Aromatic-H | 6.8 - 7.5 | Singlets/Doublets | 2H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 6H |

| Propyl (-CH₂CH₂CH₃) | 2.5 - 2.8 (α-CH₂) | Triplet | 2H |

| Propyl (-CH₂CH₂CH₃) | 1.5 - 1.8 (β-CH₂) | Sextet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 188 - 192 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-CHO) | 125 - 135 |

| Aromatic (C-H) | 110 - 120 |

| Aromatic (C-propyl) | 135 - 145 |

| Methoxy (-OCH₃) | 55 - 60 |

| Propyl (α-CH₂) | 30 - 35 |

| Propyl (β-CH₂) | 20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMBC)

To further elucidate the complex structure and confirm the assignments from 1D NMR, a suite of two-dimensional (2D) NMR experiments is utilized. These techniques reveal correlations between different nuclei, providing unambiguous evidence for the connectivity of the molecular framework.

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons of the propyl group (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃). sdsu.eduresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the spatial arrangement of substituents on the aromatic ring. For example, a NOESY spectrum could show correlations between the methoxy protons and adjacent aromatic protons, confirming their relative positions.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is a powerful tool for assigning quaternary carbons and for linking different functional groups. For instance, the aldehyde proton would show a correlation to the aromatic carbon it is attached to, as well as to the adjacent aromatic carbons. researchgate.netresearchgate.net The protons of the propyl group would show correlations to the aromatic carbon they are attached to.

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This method provides kinetic and mechanistic insights by allowing for the observation of the disappearance of starting materials and the appearance of intermediates and products over time. The synthesis of this compound could be monitored by observing the characteristic signals of the aldehyde proton and the propyl group as they form. This approach has been successfully applied to a variety of organic reactions, often in conjunction with flow chemistry setups. beilstein-journals.org

Multinuclear NMR for Heteroatom-Containing Derivatives

While ¹H and ¹³C are the most common nuclei studied by NMR, the technique can be extended to other magnetic nuclei. For derivatives of this compound that contain other heteroatoms such as fluorine (¹⁹F), phosphorus (³¹P), or nitrogen (¹⁵N), multinuclear NMR would be an indispensable tool for characterization. For example, if a derivative were synthesized containing a fluorine atom on the aromatic ring, ¹⁹F NMR would provide direct information about the chemical environment of the fluorine atom. The synthesis of heteroatom-containing derivatives, such as Benzaldehyde (B42025), 2,5-dimethoxy-4-(propylthio)-, introduces new possibilities for spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition of a compound.

Accurate Mass Determination and Molecular Formula Assignment

HRMS is used to determine the exact molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, it is possible to calculate a unique elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. The molecular formula for this compound is C₁₂H₁₆O₃, with a calculated exact mass of approximately 208.1099 g/mol . HRMS would be able to confirm this mass with high precision. For comparison, the related compound 2,5-dimethoxy-4-methylbenzaldehyde has a molecular formula of C₁₀H₁₂O₃ and an exact mass of 180.0786 g/mol . nih.gov Another related compound, 2,5-Dimethoxyterephthalaldehyde, has a molecular formula of C₁₀H₁₀O₄ and an exact mass of 194.0579 g/mol . nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

| Calculated Exact Mass | 208.1099 |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

The NIST Chemistry WebBook provides mass spectral data for a related compound, 2,5-Dimethoxy-4-propoxybenzaldehyde, which has a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.2530. nist.govnist.govnist.gov This highlights the importance of accurate mass determination in distinguishing between structurally similar compounds.

Fragmentation Pattern Analysis (e.g., EI, CID)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Electron Ionization (EI) and Collision-Induced Dissociation (CID) are common methods for fragmenting molecules in the mass spectrometer to deduce their structure.

Electron Ionization (EI) Mass Spectrometry

The fragmentation of substituted benzaldehydes under EI typically involves several key pathways:

Loss of the formyl radical (-CHO): A common fragmentation for benzaldehydes is the cleavage of the aldehyde group, leading to a stable phenyl cation.

Loss of the alkyl chain: The propyl group at the C4 position can undergo cleavage. Benzylic cleavage, loss of an ethyl radical (C2H5), would result in a particularly stable ion.

Cleavage of methoxy groups: Loss of a methyl radical (•CH3) from a methoxy group is a common fragmentation pathway for methoxylated aromatic compounds. This can be followed by the loss of carbon monoxide (CO).

Rearrangements: Complex rearrangements can also occur, leading to a variety of smaller fragment ions. youtube.com

Based on the analysis of the analog 2,5-Dimethoxy-4-propoxybenzaldehyde nist.gov and general fragmentation principles nih.govnih.gov, the following table outlines some of the expected key fragment ions for This compound .

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 208 | [M]+• (Molecular Ion) | Intact molecule ionized by electron loss |

| 207 | [M-H]+ | Loss of a hydrogen radical from the aldehyde |

| 193 | [M-CH3]+ | Loss of a methyl radical from a methoxy group |

| 179 | [M-C2H5]+ | Benzylic cleavage of the propyl group |

| 179 | [M-CHO]+ | Loss of the formyl radical |

| 151 | [M-C2H5-CO]+ | Subsequent loss of CO after benzylic cleavage |

Collision-Induced Dissociation (CID)

CID is a "soft" fragmentation technique often used in tandem mass spectrometry (MS/MS). An ion of a specific m/z (the precursor ion) is selected, accelerated, and collided with neutral gas molecules (like argon or nitrogen). This collision imparts energy, causing the precursor ion to fragment into product ions. CID is particularly useful for structural elucidation because the fragmentation can be controlled by varying the collision energy. youtube.comresearchgate.net While EI provides a general fingerprint, CID allows for targeted fragmentation of a selected ion, which can help distinguish between isomers and confirm the connectivity of atoms. researchgate.net There are no specific CID data available for This compound in the searched results.

Application in Reaction Mixture Analysis and Intermediate Identification

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for monitoring chemical reactions in real-time and identifying transient species such as reaction intermediates. nih.gov The synthesis of phenethylamine (B48288) derivatives, such as 2C-P (2,5-Dimethoxy-4-propylphenethylamine ) nih.govwikimedia.org, often starts from the corresponding benzaldehyde, in this case, This compound .

A typical synthetic route involves a Henry reaction (condensation with nitromethane) to form a β-nitrostyrene derivative, followed by reduction of the nitro group to an amine. nih.gov Online reaction monitoring by mass spectrometry can be used to:

Track Reactant Consumption: Monitor the disappearance of the starting material, This compound .

Identify Intermediates: Detect the formation of key intermediates, such as the corresponding β-nitrostyrene.

Confirm Product Formation: Observe the appearance of the final product.

Detect Impurities: Identify byproducts formed during the reaction, aiding in the optimization of reaction conditions.

The ability of modern mass spectrometry, especially with ambient ionization techniques, to directly sample from a reaction vessel provides immediate, high-sensitivity data for process understanding and control. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular and Crystal Structures of this compound Derivatives

While no specific crystal structure for This compound itself was found in the search results, numerous studies on substituted benzaldehyde derivatives have been published. rsc.orgresearchgate.net These studies demonstrate how X-ray crystallography elucidates the molecular geometry. For This compound , one would expect the analysis to confirm the planarity of the benzene (B151609) ring and the positions of the substituents. Key structural parameters that would be determined include:

The C-C bond lengths within the aromatic ring.

The C-O bond lengths of the methoxy groups and the C=O bond length of the aldehyde.

The bond angles defining the geometry of the substituents relative to the ring.

The torsion angles describing the orientation of the methoxy and propyl groups.

Studies on related structures, such as other multi-substituted benzaldehydes, provide a framework for understanding the likely solid-state conformation of the target molecule. rsc.orgresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography is crucial for identifying and quantifying these interactions. rsc.orgresearchgate.net For substituted benzaldehydes, several types of interactions are commonly observed:

C–H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor. Weak hydrogen bonds involving carbon-bound hydrogen atoms (from the aromatic ring, methoxy groups, or propyl chain) as donors are expected to be significant in directing the crystal packing. rsc.org

π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions are crucial for the stability of the crystal lattice of many aromatic compounds. rsc.orgresearchgate.net

C–H···π Interactions: A hydrogen atom from one molecule can interact with the electron cloud of an aromatic ring of a neighboring molecule. rsc.org

The interplay of these weak interactions dictates the formation of specific supramolecular assemblies, such as dimers, chains, or sheets, within the crystal. rsc.orgnih.gov

| Interaction Type | Description | Potential Role in this compound Crystal |

| C–H···O Hydrogen Bonding | Interaction between a C-H donor and the aldehyde or methoxy oxygen acceptors. | Likely a primary interaction forming molecular chains or dimers. rsc.org |

| π–π Stacking | Face-to-face or offset stacking of aromatic rings. | Contributes significantly to lattice stability. rsc.org |

| C–H···π Interactions | A C-H bond pointing towards the center of an aromatic ring. | Further stabilizes the three-dimensional crystal packing. researchgate.net |

| van der Waals Forces | General attractive/repulsive forces between molecules. | Pervasive interactions that contribute to the overall packing efficiency. |

Hirshfeld Surface Analysis and Lattice Energy Calculations

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govjmaterenvironsci.comrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal. mdpi.com

Key features of Hirshfeld analysis include:

d_norm Mapping: The surface is colored based on a normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govmdpi.com

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface, providing a quantitative breakdown of each type of interaction (e.g., H···H, C···H, O···H). rsc.orgnih.gov For many organic molecules, H···H contacts often make up the largest percentage of the surface area. nih.gov

Other Spectroscopic Techniques

In addition to mass spectrometry and X-ray crystallography, other spectroscopic methods are essential for the full characterization of This compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. Distinct signals would be expected for the aldehyde proton, the aromatic protons, the methoxy protons, and the protons of the propyl chain.

¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbons, and the carbons of the propyl group. chemicalbook.comrsc.org Spectra for related compounds like 2,5-Dimethoxybenzaldehyde are well-documented. chemicalbook.comspectrabase.comnist.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For This compound , key characteristic absorption bands would include:

A strong C=O stretch for the aldehyde group (typically ~1700 cm⁻¹).

C-H stretching frequencies for the aromatic ring, aldehyde, and alkyl groups.

C-O stretching for the ether linkages of the methoxy groups.

Aromatic C=C bending vibrations. The IR spectrum for 2,5-Dimethoxybenzaldehyde is available in the NIST database. nist.govnist.gov

Gas Chromatography (GC): As a separation technique, GC is often used to assess the purity of volatile compounds like This compound . When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it allows for both separation and identification. The NIST WebBook entry for the analog 2,5-Dimethoxy-4-propoxybenzaldehyde lists its gas chromatography retention index, a standardized measure used for identification. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum provides definitive evidence for the presence of the aldehyde and methoxy functional groups, as well as the aromatic ring and the propyl substituent.

The analysis of the UV-Vis spectrum of this compound reveals information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system of the benzaldehyde ring and are influenced by the electronic effects of the substituents.

Detailed Research Findings

Although specific, peer-reviewed spectroscopic data for this compound is not widely published in major chemical databases, the characteristic absorption peaks can be inferred from the analysis of structurally similar compounds and general principles of spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of a substituted benzaldehyde, such as this compound, will exhibit several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1703-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the aromatic ring itself will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methoxy groups (-OCH₃) will show characteristic C-O stretching bands, typically strong and found between 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹. The propyl group will contribute C-H stretching vibrations for the CH₃ and CH₂ groups in the 2960-2850 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzaldehyde chromophore typically displays a strong absorption band (π → π* transition) at shorter wavelengths and a weaker band (n → π* transition) at longer wavelengths. The methoxy and propyl substituents will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzaldehyde due to their electron-donating effects, which extend the conjugation of the system.

The following tables summarize the expected characteristic absorption data for this compound based on established spectroscopic principles and data from analogous compounds.

Interactive Data Tables

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H Stretch (Aliphatic - Propyl) |

| ~2830-2695 | Weak | C-H Stretch (Aldehyde) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1500 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1250, ~1040 | Strong | C-O Stretch (Methoxy) |

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~250-260 | High | π → π | Ethanol |

| ~310-320 | Low | n → π | Ethanol |

| ~290-300 | Medium | π → π* | Ethanol |

It is important to note that these are predicted values and experimental determination is necessary for precise characterization.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and effective approach for calculating the properties of molecules like substituted benzaldehydes.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d). The optimized geometry provides the foundation for all other DFT-based predictions. The planarity of the benzaldehyde (B42025) group relative to the benzene (B151609) ring and the orientation of the methoxy (B1213986) and propyl substituents are key structural parameters determined in this step. Studies on similar substituted benzenes often focus on the torsional angles of substituents relative to the ring to understand steric and electronic effects. rsc.org

Interactive Table 1: Predicted Optimized Geometric Parameters for 2,5-Dimethoxy-4-propylbenzaldehyde

This table presents illustrative examples of the types of geometric parameters that would be calculated using DFT. The values are based on standard bond lengths and angles for similar chemical structures and are not from a specific published study on this exact molecule.

| Parameter | Atoms Involved | Predicted Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C(ring)-C(aldehyde) | ~1.48 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Length | C(ring)-O(methoxy) | ~1.36 Å |

| Bond Length | C(ring)-C(propyl) | ~1.52 Å |

| Bond Angle | C(ring)-C(ring)-C(aldehyde) | ~121° |

| Dihedral Angle | O=C-C(ring)=C(ring) | ~0° (planar) or slightly twisted |

DFT calculations are highly effective in predicting spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. nih.gov These theoretical shielding values can be correlated with experimental chemical shifts to aid in spectral assignment and structure verification.

The accuracy of predicted shifts depends heavily on the chosen functional and basis set. nih.govnih.gov For this compound, separate calculations for each unique carbon and proton environment would be performed. The predicted shifts are typically scaled or referenced against a known standard (like Tetramethylsilane, TMS) to improve agreement with experimental data. Machine learning models integrating DFT data have further enhanced prediction accuracy for small organic molecules. nih.govnih.gov

Interactive Table 2: Illustrative Predicted 13C and 1H NMR Chemical Shifts for this compound

The following table provides hypothetical predicted NMR chemical shifts. These values serve as an example of what a DFT/GIAO calculation might yield. Atom numbering is based on standard IUPAC rules for benzaldehyde.

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| 13C NMR | ||

| C=O (Aldehyde) | 188-192 | Carbonyl carbon, highly deshielded. |

| C1 (ipso-to-CHO) | 125-130 | Ring carbon attached to the aldehyde. |

| C2 (ipso-to-OCH3) | 155-160 | Ring carbon attached to methoxy, shielded by oxygen. |

| C3 | 95-100 | Ring carbon shielded by two ortho ether groups. |

| C4 (ipso-to-Propyl) | 140-145 | Ring carbon attached to the propyl group. |

| C5 (ipso-to-OCH3) | 158-163 | Ring carbon attached to methoxy, shielded by oxygen. |

| C6 | 110-115 | Ring carbon adjacent to the aldehyde group. |

| 1H NMR | ||

| H (Aldehyde) | 9.8-10.2 | Aldehyde proton, highly deshielded. |

| H3 (Ring) | ~6.8 | Aromatic proton between two methoxy groups. |

| H6 (Ring) | ~7.2 | Aromatic proton adjacent to the aldehyde group. |

| H (Methoxy) | 3.8-4.0 | Protons on the two methoxy groups. |

| H (Propyl-CH2) | 2.5-2.8 (α), 1.5-1.7 (β) | Protons on the propyl chain. |

DFT is also used to explore the mechanisms of chemical reactions. For this compound, this could involve studying the oxidation of the aldehyde group to a carboxylic acid or other potential transformations. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining reaction rates. Functionals like M05-2X and M06-2X have shown good performance for calculating the energetics of reactions. These studies provide a molecular-level understanding of reaction feasibility and selectivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach is invaluable for understanding the dynamic behavior and intermolecular interactions that are not captured by static DFT calculations.

While DFT identifies energy minima, MD simulations explore the conformational landscape of a molecule by simulating its motion at a given temperature. calcus.cloud For this compound, MD simulations can reveal the flexibility of the propyl chain and the rotational freedom of the methoxy groups and the aldehyde function. ias.ac.in

A simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and use a force field (e.g., AMBER, CHARMM) to define the forces between atoms. The simulation trajectory, a record of atomic positions over time, can be analyzed to identify the most populated conformations and the transitions between them. researchgate.net This is crucial for understanding how the molecule behaves in a realistic environment, as its average conformation can influence its reactivity and interactions.

MD simulations are particularly well-suited for studying how multiple molecules of this compound interact with each other. By simulating a system with many molecules, one can observe aggregation phenomena and characterize the non-covalent interactions that drive them, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds involving the aldehyde oxygen.

Analysis of the simulation can quantify these interactions and reveal preferential orientations between molecules in a condensed phase. This information is key to understanding bulk properties like solubility, crystal packing, and melting point. Studies on similar systems often analyze radial distribution functions and calculate interaction energies to understand how molecules arrange themselves in solution or in aggregates.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are invaluable for predicting the reactivity of new or untested compounds, thereby guiding synthetic efforts and mechanistic studies. researchgate.netresearchgate.net

For a series of substituted aromatic aldehydes, QSRR models can be developed to predict their reactivity in various chemical transformations. A common approach is to correlate computationally derived molecular descriptors with experimentally determined reactivity parameters, such as the Taft polar substituent constant (σ*). wikipedia.orgdalalinstitute.com The Taft equation is a linear free-energy relationship that separates the polar, steric, and resonance effects of substituents on reaction rates. wikipedia.orgdalalinstitute.com

The Taft equation is expressed as:

log(k/k₀) = ρσ + δEs

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the reference reactant.

ρ* is the reaction constant for polar effects.

σ* is the polar substituent constant.

δ is the reaction constant for steric effects.

Es is the steric substituent constant.

For this compound, the propyl group at the 4-position and the methoxy groups at the 2- and 5-positions will influence the reactivity of the aldehyde group through their combined electronic and steric effects. A QSRR study would involve synthesizing a series of related benzaldehydes with different substituents and measuring their reaction rates to determine experimental σ* values.

Concurrently, computational methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular descriptors for each compound in the series. These descriptors can include:

Electronic Descriptors: Mulliken or Natural Bond Orbital (NBO) charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Topological Descriptors: Molecular connectivity indices and shape descriptors.

Quantum-Chemical Descriptors: Hardness, softness, and electrophilicity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be performed to build a QSRR model that correlates the computed descriptors with the experimental Taft σ* values. nih.gov A statistically significant correlation would allow for the prediction of the reactivity of other, unsynthesized aromatic aldehydes based solely on their computed molecular properties.

Table 2: Hypothetical Data for a QSRR Study of Substituted Benzaldehydes

This interactive table illustrates the type of data that would be collected and analyzed in a QSRR study to correlate computed descriptors with experimental reactivity data for a series of substituted benzaldehydes, including a conceptual entry for this compound.

| Compound | Substituents | Computed Descriptor (e.g., NBO charge on C=O carbon) | Experimental Taft σ* of Substituent(s) |

| Benzaldehyde | H | +0.450 | 0.00 |

| 4-Methylbenzaldehyde | 4-CH₃ | +0.445 | -0.04 |

| 4-Nitrobenzaldehyde | 4-NO₂ | +0.480 | +0.78 |

| 4-Methoxybenzaldehyde (B44291) | 4-OCH₃ | +0.440 | -0.27 |

| This compound | 2,5-(OCH₃)₂, 4-C₃H₇ | (Predicted) | (To be determined) |

Applications of 2,5 Dimethoxy 4 Propylbenzaldehyde in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

2,5-Dimethoxy-4-propylbenzaldehyde serves as a valuable intermediate in organic synthesis. The aldehyde functional group is a key reactive site, participating in a wide array of chemical transformations. These include nucleophilic addition, condensation reactions, and oxidation/reduction reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The electron-donating nature of the two methoxy (B1213986) groups and the propyl group activates the aromatic ring, making it amenable to electrophilic substitution reactions. This property, combined with the reactivity of the aldehyde, makes this compound a useful precursor for a variety of substituted aromatic compounds. Its utility is further underscored by its commercial availability from several chemical suppliers. chemicalbook.com

Key Reactions of the Aldehyde Functional Group:

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | e.g., Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) | Carboxylic Acid |

| Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Benzyl (B1604629) Alcohol |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base catalyst | α,β-Unsaturated compound |

| Henry Reaction | Nitroalkane, Base catalyst | β-Nitro alcohol |

Precursor in Natural Product Synthesis

While the direct application of this compound as a precursor in the total synthesis of a specific natural product is not prominently documented in scientific literature, substituted benzaldehydes are fundamental building blocks in the synthesis of numerous natural products. The structural motif of a substituted aromatic ring is a common feature in many biologically active natural compounds.

For instance, the related compound, 2,5-dimethoxy-4-(propylthio)benzaldehyde, is a known precursor in the synthesis of agonists for the serotonin (B10506) 2A receptor (5-HT2A), which are structurally related to psychoactive phenethylamines. This suggests that this compound could potentially be utilized in the synthesis of analogues of natural products or other biologically active molecules where a dimethoxy-propyl-phenyl moiety is desired.

Applications in Polymer Chemistry and Material Science

The structure of this compound makes it a candidate for applications in polymer chemistry and materials science, although specific research in these areas is limited.

Monomer in Condensation Polymerization

The aldehyde functionality of this compound allows it to act as a monomer in condensation polymerization reactions. For example, it could theoretically undergo condensation with compounds containing two active hydrogen atoms, such as diamines or diols, to form polymers like poly(azomethine)s or polyacetals, respectively. The propyl and dimethoxy substituents on the benzene (B151609) ring would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. However, specific examples of condensation polymerization using this compound as a monomer are not readily found in published research.

Functionalization of Polymeric Materials

The reactivity of the aldehyde group also presents opportunities for the functionalization of existing polymers. Through a "grafting onto" approach, polymers with appropriate reactive sites could be modified with this compound. This could be used to introduce the specific properties of the dimethoxy-propyl-phenyl group onto the polymer backbone, potentially altering its surface properties, solubility, or thermal behavior. While a plausible application, there are no specific documented instances of this in the scientific literature.

Synthesis of Fluorescent and Functional Organic Materials

Aromatic aldehydes are common precursors in the synthesis of fluorescent organic materials. For example, they are used in the synthesis of chalcones, which are known for their fluorescent properties. The reaction of an acetophenone (B1666503) with a substituted benzaldehyde (B42025), like this compound, in a Claisen-Schmidt condensation would yield a chalcone. The electron-donating methoxy and propyl groups on the benzaldehyde ring would likely influence the photophysical properties, such as the absorption and emission wavelengths, of the resulting fluorophore. Despite this potential, there are no specific reports on the synthesis of fluorescent materials derived from this compound.

Synthesis of Heterocyclic Compounds from Aromatic Aldehydes

Aromatic aldehydes are key starting materials for the synthesis of a wide variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. The aldehyde group of this compound can participate in various cyclocondensation reactions to form different heterocyclic rings.

Potential Heterocyclic Scaffolds from Aromatic Aldehydes:

| Heterocycle | General Reactants |

| Quinolines | Anilines, α-Methylene ketones (Friedländer annulation) |

| Pyrimidines | Urea or thiourea, β-Dicarbonyl compounds (Biginelli reaction) |

| Benzimidazoles | o-Phenylenediamines |

| Coumarins | Phenols, Active methylene compounds (Pechmann or Knoevenagel condensation) |

Ligands for Catalytic Applications